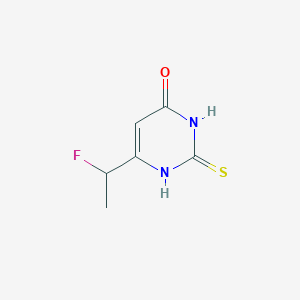![molecular formula C20H13NO5S B14240442 2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid CAS No. 212136-38-4](/img/structure/B14240442.png)
2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid is a chemical compound that features a nitro group, a xanthene moiety, and a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid typically involves the introduction of the xanthene moiety to the benzoic acid core through a sulfanyl linkage. The nitro group is then introduced via nitration reactions. Common reagents used in these synthetic routes include acetic anhydride, zinc chloride, and phosphoryl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically employ continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The xanthene moiety can be oxidized to form xanthone derivatives.
Substitution: The sulfanyl linkage can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Xanthone derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The xanthene moiety can intercalate with DNA, leading to potential anti-cancer effects. The sulfanyl linkage allows for the formation of various derivatives that can target different biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Nitrobenzoic acid: Lacks the xanthene moiety and sulfanyl linkage.
5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid: Lacks the nitro group.
Xanthone derivatives: Lack the benzoic acid core and nitro group.
Uniqueness
2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid is unique due to the combination of the nitro group, xanthene moiety, and benzoic acid core. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications .
Propiedades
Número CAS |
212136-38-4 |
|---|---|
Fórmula molecular |
C20H13NO5S |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
2-nitro-5-(9H-xanthen-9-ylsulfanyl)benzoic acid |
InChI |
InChI=1S/C20H13NO5S/c22-20(23)15-11-12(9-10-16(15)21(24)25)27-19-13-5-1-3-7-17(13)26-18-8-4-2-6-14(18)19/h1-11,19H,(H,22,23) |
Clave InChI |
LDANWIPBKRGWRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)SC4=CC(=C(C=C4)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, (3-chloropropyl)dimethyl[3-(1-phenylethenyl)phenyl]-](/img/structure/B14240361.png)
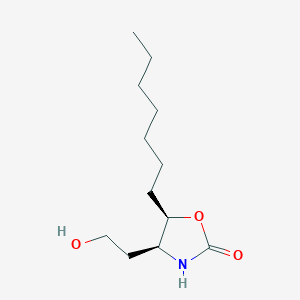
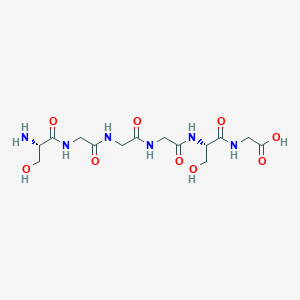
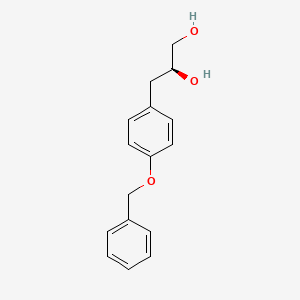
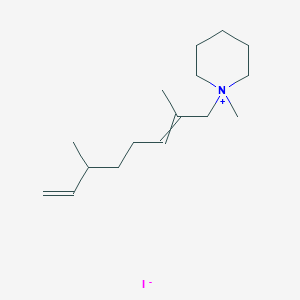

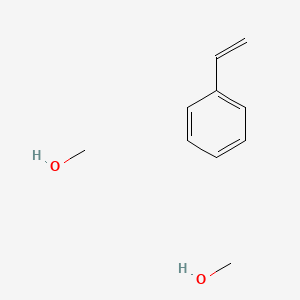


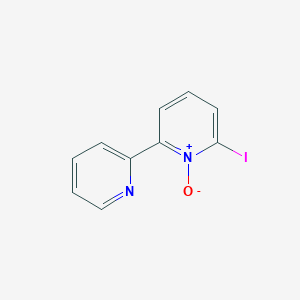

![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
![N-[3-(Dimethylamino)propyl]-2-hexyloctanamide](/img/structure/B14240446.png)
